molecular formula C19H24N4O5 B13495108 2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione

Cat. No.: B13495108
M. Wt: 388.4 g/mol
InChI Key: UDHVPXYOWMTYEW-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-[methyl({2-[2-(methylamino)ethoxy]ethyl})amino]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, an isoindole ring, and multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-[methyl({2-[2-(methylamino)ethoxy]ethyl})amino]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-[methyl({2-[2-(methylamino)ethoxy]ethyl})amino]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications .

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-[methyl({2-[2-(methylamino)ethoxy]ethyl})amino]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling pathways. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-5-[methyl({2-[2-(methylamino)ethoxy]ethyl})amino]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O5/c1-20-7-9-28-10-8-22(2)12-3-4-13-14(11-12)19(27)23(18(13)26)15-5-6-16(24)21-17(15)25/h3-4,11,15,20H,5-10H2,1-2H3,(H,21,24,25)

InChI Key

UDHVPXYOWMTYEW-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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